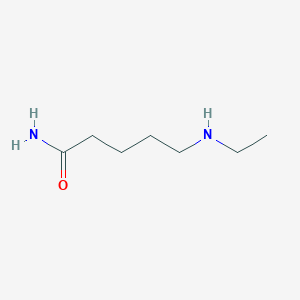
5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a complex organic compound characterized by the presence of chloro, nitro, and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-methylbenzene followed by nitration and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, utilizing advanced chemical reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and other functionalized benzene derivatives.
Applications De Recherche Scientifique
5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and nitro groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-nitrobenzene-1-sulfonyl chloride
- 2-Methylbenzene-1-sulfonic acid
- 5-Nitro-2-chlorobenzene-1-sulfonic acid
Uniqueness
5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
90352-50-4 |
|---|---|
Formule moléculaire |
C13H10ClNO7S2 |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
5-(2-chloro-6-nitrophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H10ClNO7S2/c1-8-5-6-9(7-12(8)24(20,21)22)23(18,19)13-10(14)3-2-4-11(13)15(16)17/h2-7H,1H3,(H,20,21,22) |
Clé InChI |
HRMKRBRKQJPHCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
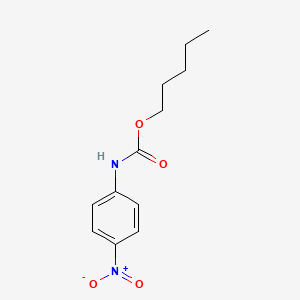

![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
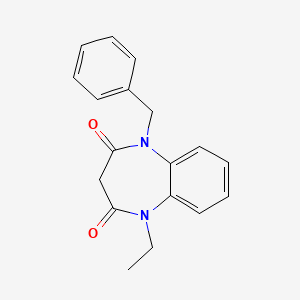
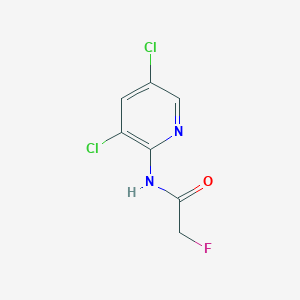
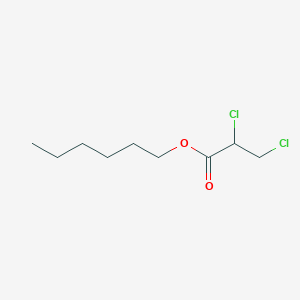
![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)


![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)
